1-Ethoxy-4-fluoro-2-nitrobenzene

Overview

Description

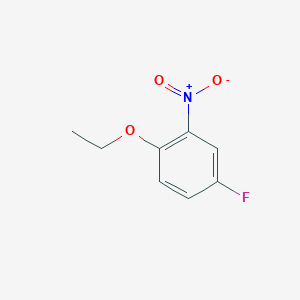

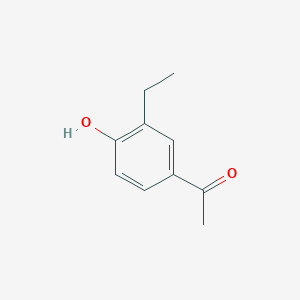

1-Ethoxy-4-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 4-ethoxy-1-fluoro-2-nitrobenzene .

Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a benzene ring, along with a fluorine atom . The InChI code for this compound is 1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 .Scientific Research Applications

Synthesis and Chemical Reactions

Ethoxylation and Phase-Transfer Catalysis

Ethoxy-4-nitrobenzene was synthesized through the reaction of 4-chloronitrobenzene with potassium ethoxide in a system using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions. This demonstrates the role of 1-Ethoxy-4-fluoro-2-nitrobenzene in nucleophilic substitution reactions and its synthesis via ethoxylation methods (Wang & Rajendran, 2007).

Microwave Mediated Reduction

Heterocycle containing nitroaromatics, including 4-fluoronitrobenzene, were reduced under microwave irradiation, showcasing its reactivity and potential application in organic synthesis processes (Spencer et al., 2008).

Molecular Ordering and Liquid Crystalline Properties

- Molecular Ordering in Smectogens: A comparative statistical analysis was carried out on smectogenic compounds, including derivatives related to this compound, to evaluate molecular ordering in dielectric mediums. This research provides insight into the intermolecular interactions and configurations of smectogenic compounds, relevant for materials science and the development of liquid crystalline materials (Ojha, 2005).

Photophysical and Photochemical Insights

- Insights into Nitroaromatic Compounds: Studies on nitrobenzene derivatives, including 1,2-fluoronitrobenzene and its isomers, explored their dissociative electron attachment and anion states, providing valuable information on their photophysical and photochemical properties. This research is critical for understanding the electron attachment processes and could have implications in fields like environmental chemistry and material science (Asfandiarov et al., 2007).

Catalysis and Reaction Mechanisms

- Palladium-Catalyzed Reactions: The amination of 2-fluoronitrobenzene was facilitated by Pd(0) catalysis, indicating the importance of this compound and its derivatives in palladium-catalyzed coupling reactions. This underscores its utility in synthetic organic chemistry, especially in the formation of complex organic structures (Kim & Yu, 2003).

Mechanism of Action

Target of Action

The primary target of 1-Ethoxy-4-fluoro-2-nitrobenzene is the aromatic ring structure of benzene derivatives . This compound, like other nitrobenzene derivatives, interacts with the pi electrons of the benzene ring .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the interaction of the compound with the pi electrons of the benzene ring, leading to the formation of a benzenonium intermediate and ultimately a substituted benzene ring .

Pharmacokinetics

Like other benzene derivatives, it is expected to have good lipophilicity , which could impact its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially affecting its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the electrophilic aromatic substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the reaction rate and product distribution.

Safety and Hazards

1-Ethoxy-4-fluoro-2-nitrobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

1-ethoxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERNJNZUJBOYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538082 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-04-0 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)

![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)